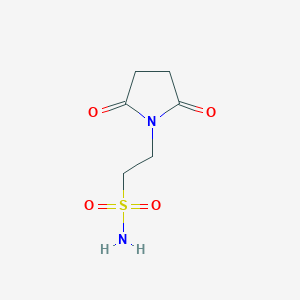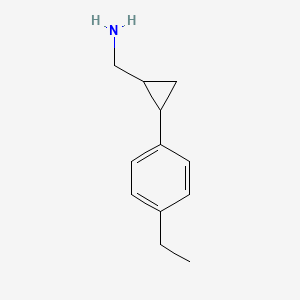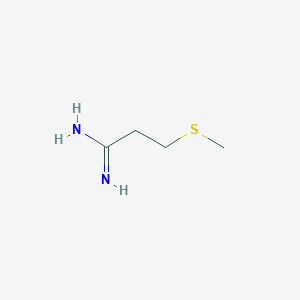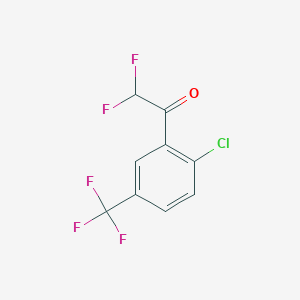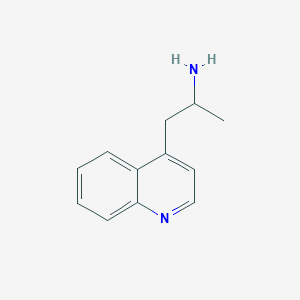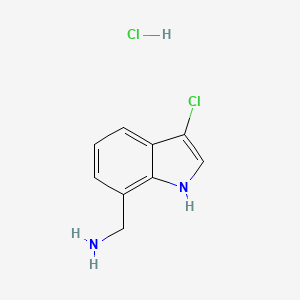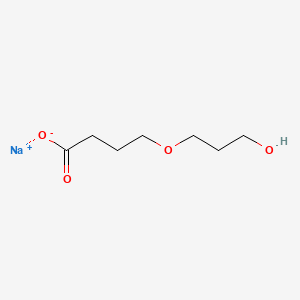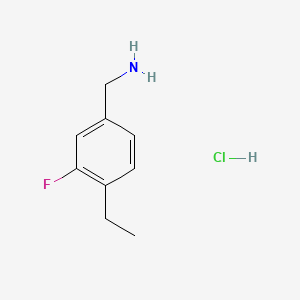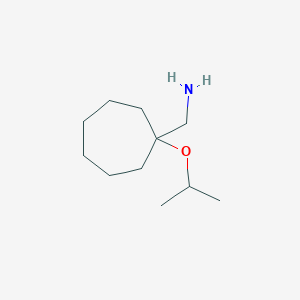![molecular formula C11H19NO3 B13534616 Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13534616.png)
Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-7-oxaspiro[35]nonane-2-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction. For instance, starting from a suitable precursor such as a dihydroxy compound, cyclization can be induced using acid catalysts under controlled temperatures.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. A common method involves the reaction of the spirocyclic intermediate with an amine under basic conditions.
Esterification: The carboxylate ester group is introduced through esterification reactions, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxo derivatives of the spirocyclic compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique spirocyclic structure.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific mechanical and chemical properties.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its potential bioactivity.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The amino group can form hydrogen bonds, while the ester group can participate in hydrophobic interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-oxospiro[3.5]nonane-7-carboxylate:
Uniqueness
This compound is unique due to the presence of both an amino group and an ester group within a spirocyclic framework. This combination of functional groups and structural features provides a versatile platform for chemical modifications and potential bioactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-2-15-9(13)11(12)7-10(8-11)3-5-14-6-4-10/h2-8,12H2,1H3 |
InChI Key |
PAIGEROHDCTDDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC2(C1)CCOCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(tert-butoxy)carbonyl]amino}-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid](/img/structure/B13534541.png)


